Butyl 3-{[(4-chlorophenyl)carbonyl]amino}benzoate
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Overview
Description
BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE: is an organic compound with the molecular formula C16H14ClNO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and the hydrogen atom of the amide group is replaced by a 4-chlorobenzamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE typically involves the esterification of 3-(4-chlorobenzamido)benzoic acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability. Industrial methods may also employ alternative catalysts and solvents to minimize environmental impact and ensure compliance with safety regulations.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzamido group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. It can act as a probe to investigate the mechanisms of enzymatic reactions and the effects of structural modifications on biological activity.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of anti-inflammatory and anticancer agents. Its structural features make it a valuable candidate for designing molecules with specific biological activities.
Industry: In the industrial sector, BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE is used in the production of specialty chemicals and materials. It is employed in the formulation of coatings, adhesives, and polymers with enhanced properties.
Mechanism of Action
The mechanism of action of BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in various biological effects.
Comparison with Similar Compounds
ETHYL 4-(4-CHLOROBENZAMIDO)BENZOATE: Similar in structure but with an ethyl group instead of a butyl group.
BUTYL 4-(4-CHLOROBENZAMIDO)BENZOATE: Similar structure with the substitution at the 4-position.
N-tert-BUTYL-3-(4-CHLOROBENZAMIDO)BENZAMIDE: Similar structure with a tert-butyl group.
Uniqueness: BUTYL 3-(4-CHLOROBENZAMIDO)BENZOATE is unique due to its specific substitution pattern and the presence of both butyl and 4-chlorobenzamido groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H18ClNO3 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
butyl 3-[(4-chlorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18ClNO3/c1-2-3-11-23-18(22)14-5-4-6-16(12-14)20-17(21)13-7-9-15(19)10-8-13/h4-10,12H,2-3,11H2,1H3,(H,20,21) |
InChI Key |
AGWZOSMWPINHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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